molecular formula C18H18N2O2S B387328 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide CAS No. 332373-83-8

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide

Cat. No. B387328
CAS RN: 332373-83-8
M. Wt: 326.4g/mol
InChI Key: SBZGVQSVGQENLO-UHFFFAOYSA-N
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Description

“N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide” is a chemical compound with the molecular formula C23H23N3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The compound has a complex structure that includes a cyclohepta[b]thiophen ring, a cyano group, and a methoxybenzamide group . The exact mass of the compound is 421.14601278 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.5 g/mol . It has a topological polar surface area of 119 Ų, and it contains 1 hydrogen bond donor and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Antitumor Activity

The synthesis of this compound involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, yielding 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . Researchers have evaluated its antitumor effects in vitro, screening it against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Most of the synthesized derivatives demonstrated high inhibitory activity, making this compound a potential candidate for further investigation .

Antibacterial Properties

Compound 7g, derived from this structure, exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli .

5-Lipoxygenase (5-LOX) Inhibition

The compound’s high binding energy suggests its potential as a 5-LOX inhibitor. Further structure optimization and in-depth studies are warranted to explore its therapeutic significance .

Antimicrobial Effects

Among the synthesized derivatives, compound 12 demonstrated strong inhibitory effects against various organisms, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus. Its minimal inhibitory concentration (MIC) highlights its antimicrobial potential .

Synthetic Transformations

The simplicity of synthetic procedures involving one-pot reactions under mild conditions makes this compound valuable for further heterocyclic transformations. Its diverse reactive sites open up possibilities for additional chemical modifications .

2-Oxopyridine Derivatives

Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents led to the formation of 2-oxopyridine derivatives. The reaction proceeded via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm the product’s identity and/or purity .

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZGVQSVGQENLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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